molecular formula C8H11N3O3 B15069821 2-(3-(Dimethylamino)-2-oxopyrazin-1(2H)-yl)acetic acid

2-(3-(Dimethylamino)-2-oxopyrazin-1(2H)-yl)acetic acid

Cat. No.: B15069821
M. Wt: 197.19 g/mol
InChI Key: GAMMNZPCIMRJDP-UHFFFAOYSA-N
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Description

2-(3-(Dimethylamino)-2-oxopyrazin-1(2H)-yl)acetic acid is a compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Dimethylamino)-2-oxopyrazin-1(2H)-yl)acetic acid typically involves the reaction of dimethylamine with a pyrazine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Dimethylamino)-2-oxopyrazin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

2-(3-(Dimethylamino)-2-oxopyrazin-1(2H)-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(Dimethylamino)-2-oxopyrazin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Nitrophenyl)acetic acid
  • 2-(3,4-Dihydroxyphenyl)acetic acid
  • N,N-Dimethylglycine

Uniqueness

Compared to similar compounds, 2-(3-(Dimethylamino)-2-oxopyrazin-1(2H)-yl)acetic acid stands out due to its unique structural features and potential applications. Its dimethylamino group and pyrazine ring confer distinct chemical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

2-[3-(dimethylamino)-2-oxopyrazin-1-yl]acetic acid

InChI

InChI=1S/C8H11N3O3/c1-10(2)7-8(14)11(4-3-9-7)5-6(12)13/h3-4H,5H2,1-2H3,(H,12,13)

InChI Key

GAMMNZPCIMRJDP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=CN(C1=O)CC(=O)O

Origin of Product

United States

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